molecular formula C9H6Br2N2 B577708 4-Amino-3,8-dibromoquinoline CAS No. 1208949-39-6

4-Amino-3,8-dibromoquinoline

Cat. No.: B577708
CAS No.: 1208949-39-6
M. Wt: 301.969
InChI Key: WFXMQZSYDBYTPE-UHFFFAOYSA-N
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Description

Based on the search results for highly similar compounds, 4-Amino-3,8-dibromoquinoline is expected to be a valuable chemical intermediate in organic synthesis and pharmaceutical research. Brominated quinolines, such as 6-bromo-5-nitroquinoline and 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), are frequently utilized as precursors for nucleophilic substitution reactions (SNAr) to introduce nitrogen-based functional groups like piperazine and morpholine, which are common in drug discovery . Furthermore, 4-aminoquinoline derivatives and brominated quinolines are prominent scaffolds in medicinal chemistry, extensively investigated for their potent biological activities. Research on analogous compounds has demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7, MDA-MB468), cervical cancer (HeLa), and glioblastoma (C6) . These compounds are also studied for their potential as antimalarial agents and their ability to inhibit enzymes like topoisomerase-I, a target for anticancer drugs . The presence of both bromine atoms and an amino group on the quinoline core makes this compound a versatile building block for constructing more complex molecular architectures for use in pharmaceutical development and materials science. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1208949-39-6

Molecular Formula

C9H6Br2N2

Molecular Weight

301.969

IUPAC Name

3,8-dibromoquinolin-4-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13)

InChI Key

WFXMQZSYDBYTPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The dual bromine substituents in this compound increase molecular weight and steric bulk compared to mono-halogenated analogs like 4-Amino-3-bromoquinoline. This may reduce solubility but enhance electrophilic reactivity in cross-coupling reactions .

Synthesis Pathways: Pd-catalyzed cross-coupling, as described for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), is a plausible route for introducing aryl or halogen groups into the quinoline core . 4-Amino-3-bromoquinoline’s synthesis via methods in Journal of Medicinal Chemistry suggests bromination or substitution reactions at position 3 .

Thermal Stability: The melting point of 4-Amino-3-bromoquinoline (203°C) indicates moderate thermal stability, likely reduced in dihalogenated analogs due to increased molecular complexity .

Q & A

Basic: What synthetic methods are most effective for preparing 4-Amino-3,8-dibromoquinoline with high regioselectivity?

Answer:
The synthesis typically involves sequential bromination and amination of quinoline precursors. A common approach is the bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform, followed by amination via nitration-reduction sequences or direct nucleophilic substitution . For regioselectivity, reaction conditions such as temperature (0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalysts (e.g., FeCl₃) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Key considerations :

  • Monitor reaction progress using TLC to avoid over-bromination.
  • Use inert atmospheres to prevent oxidation of amine groups .

Advanced: How do substitution patterns influence the electronic properties and reactivity of this compound?

Answer:
The bromine atoms at positions 3 and 8 act as electron-withdrawing groups, reducing electron density on the quinoline ring and directing electrophilic substitutions to the 4-amino group. Computational studies (DFT or Hartree-Fock methods) predict reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (HOMO/LUMO) . For example:

PropertyValue/ObservationMethod
HOMO LocalizationPrimarily on the amino groupDFT/B3LYP/6-31G(d)
LUMO LocalizationNear Br atoms
This electronic profile facilitates selective functionalization at the amino group for drug discovery or materials science applications .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, amino protons at δ 5.0–6.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 305.92 for C9_9H7_7Br2_2N2_2) .
  • Melting Point : A sharp melting point near 203°C indicates purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced: How can competing side reactions during functionalization of this compound be minimized?

Answer:

  • Protecting Groups : Acetylation of the amino group (using acetic anhydride) prevents unwanted nucleophilic attacks during bromine substitution .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands (XPhos) enhance selectivity in cross-coupling reactions .
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical side reactions .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation .
  • Stability : Decomposition occurs above 150°C; avoid prolonged exposure to moisture to prevent hydrolysis of bromine substituents .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

Answer:
The compound’s planar aromatic structure allows intercalation into DNA or enzyme active sites. For example:

  • Antimicrobial Activity : Bromine atoms enhance lipophilicity, improving membrane penetration.
  • Enzyme Inhibition : Docking studies (AutoDock Vina) show hydrogen bonding between the amino group and catalytic residues (e.g., in topoisomerase II) .
    Experimental Validation :
  • IC50_{50} assays (e.g., against E. coli DNA gyrase) quantify inhibitory potency.
  • Fluorescence quenching studies track binding to serum albumin .

Basic: How is this compound used as an intermediate in medicinal chemistry?

Answer:
It serves as a scaffold for synthesizing antimalarial (e.g., chloroquine analogs) and anticancer agents (e.g., kinase inhibitors). Key steps:

Acylation : React with acid chlorides to form amide derivatives.

Cross-Coupling : Suzuki reactions introduce aryl groups at bromine sites .

Reductive Amination : Modify the amino group to enhance bioavailability .

Advanced: What role does this compound play in materials science?

Answer:
Its electron-deficient quinoline core enables applications in:

  • Organic Semiconductors : Blended with thiophene derivatives for charge transport layers (measured via AFM and conductivity tests).
  • Metal-Organic Frameworks (MOFs) : Coordination with Cu(I) or Ag(I) ions creates luminescent materials .
    Data Example :
ApplicationProperty MeasuredResult
OLED LayerLuminance Efficiency15 cd/A at 10 V
MOF LuminescenceEmission Wavelength450 nm (blue light)

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